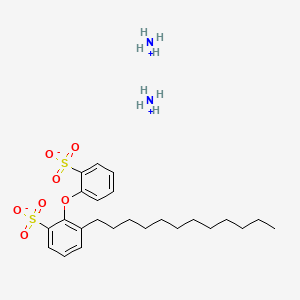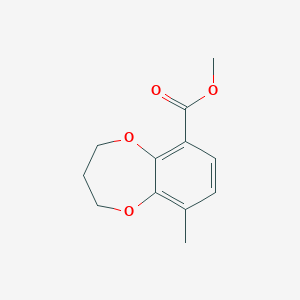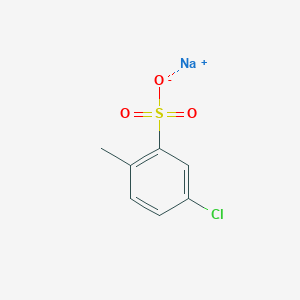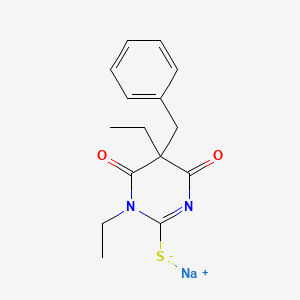
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as sedatives and hypnotics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the preparation of 5-benzyl-1,5-diethyl-2-thio-barbituric acid, sodium salt, the following steps are generally followed:
Condensation Reaction: Urea is condensed with diethyl malonate in the presence of a base to form 5,5-diethylbarbituric acid.
Thio Substitution: The oxygen atom at the 2-position is replaced with a sulfur atom using a thionating agent such as phosphorus pentasulfide.
Benzylation: The benzyl group is introduced at the 5-position through a nucleophilic substitution reaction using benzyl chloride.
Formation of Sodium Salt: The final compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted barbituric acid derivatives.
科学研究应用
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid, leading to a sedative and hypnotic effect. The thio group and benzyl group contribute to its unique binding properties and potency.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and hypnotic properties.
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar chemical structure but without the benzyl and thio groups.
Uniqueness
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is unique due to the presence of the benzyl and thio groups, which enhance its binding affinity and potency compared to other barbiturates. These structural modifications also influence its pharmacokinetic properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
66941-97-7 |
|---|---|
分子式 |
C15H17N2NaO2S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
sodium;5-benzyl-1,5-diethyl-4,6-dioxopyrimidine-2-thiolate |
InChI |
InChI=1S/C15H18N2O2S.Na/c1-3-15(10-11-8-6-5-7-9-11)12(18)16-14(20)17(4-2)13(15)19;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
InChI 键 |
YGHCYRIBOIAGRZ-UHFFFAOYSA-M |
规范 SMILES |
CCC1(C(=O)N=C(N(C1=O)CC)[S-])CC2=CC=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



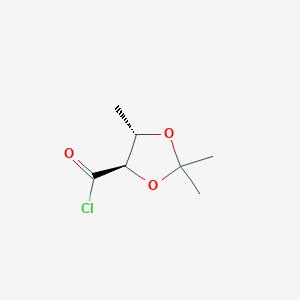
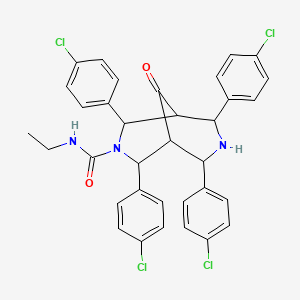
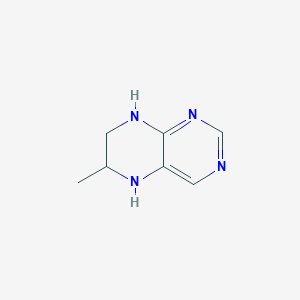

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

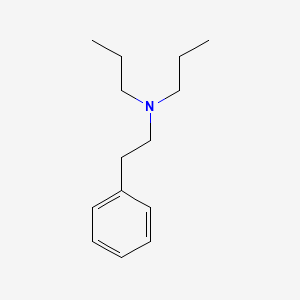
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

